

Application Note: Characterization of Sevelamer Hydrochloride using Solid-State NMR Spectroscopy

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Compound of Interest

Compound Name: Sevelamer hydrochloride

Cat. No.: B000576

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the characterization of **sevelamer hydrochloride**, a non-absorbed phosphate-binding polymer, using solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. The primary focus is on determining the degree of cross-linking, a critical quality attribute.

Introduction

Sevelamer hydrochloride is an insoluble, cross-linked polymer of poly(allylamine hydrochloride) and epichlorohydrin.[1] Its insolubility in common solvents precludes analysis by conventional solution-state NMR. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the chemical structure and physical properties of such insoluble polymers at the molecular level.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), recommend the use of ^{13}C ssNMR spectroscopy to quantify the degree of cross-linking in **sevelamer hydrochloride** active pharmaceutical ingredients (APIs) through quantitative peak-area analysis.[3][4] This parameter is crucial as it influences the polymer's swelling properties and its phosphate-binding capacity.

This application note details the experimental protocol for acquiring quantitative ^{13}C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR data for **sevelamer hydrochloride** and provides a methodology for calculating the degree of cross-linking from the resulting spectrum.

Chemical Structure of Sevelamer Hydrochloride

Sevelamer hydrochloride is a complex network of poly(allylamine) chains cross-linked by epichlorohydrin. The structure consists of repeating allylamine units and cross-linking moieties. The nitrogen atoms in the polymer are partially protonated, forming hydrochloride salts.

Experimental Protocols

Sample Preparation

No special sample preparation is required for ssNMR analysis of **sevelamer hydrochloride** powder. The powdered sample is packed into a zirconia rotor of an appropriate size (e.g., 4 mm or 7 mm) for the ssNMR probe. It is crucial to ensure the sample is tightly packed to achieve stable magic angle spinning.

Solid-State NMR Spectroscopy: ^{13}C CP/MAS

The primary technique employed is ^{13}C Cross-Polarization Magic Angle Spinning (CP/MAS) solid-state NMR.[5][6] This experiment enhances the signal of the low-abundance ^{13}C nuclei by transferring polarization from the abundant ^1H nuclei. Magic angle spinning is used to average out anisotropic interactions, resulting in higher resolution spectra.

Table 1: Representative Instrumental Parameters for ^{13}C CP/MAS ssNMR of **Sevelamer Hydrochloride**

Parameter	Value
Spectrometer Frequency	75 - 125 MHz for ^{13}C
Probe	Double-resonance MAS probe
Rotor Size	4 mm or 7 mm
Magic Angle Spinning (MAS) Rate	8 - 12 kHz
^1H 90° Pulse Width	2.5 - 4.0 μs
Contact Time	1 - 3 ms
Repetition Delay	3 - 5 s
Decoupling Method	High-power proton decoupling (e.g., SPINAL-64)
Number of Scans	4096 - 8192 (signal averaging for adequate S/N)
Chemical Shift Reference	Adamantane (external standard, high-frequency peak at 38.48 ppm)

Data Analysis and Interpretation

The ^{13}C CP/MAS spectrum of **sevelamer hydrochloride** exhibits broad resonances corresponding to the carbon atoms in the poly(allylamine) backbone and the epichlorohydrin cross-linker.

Peak Assignments

Based on the known chemical shifts of poly(allylamine hydrochloride) and epichlorohydrin-based cross-linkers, the following assignments can be made. Please note that the exact chemical shifts may vary slightly depending on the specific sample and experimental conditions.

Table 2: Representative ^{13}C Chemical Shift Assignments for **Sevelamer Hydrochloride**

Chemical Shift (ppm)	Assignment	Carbon Type
~70 - 75	C-OH of cross-linker	Methine
~50 - 55	C-N of cross-linker	Methylene/Methine
~40 - 45	C-N of poly(allylamine) backbone	Methylene/Methine
~30 - 35	C-C of poly(allylamine) backbone	Methine

Calculation of the Degree of Cross-linking

The degree of cross-linking is determined by the ratio of the integrated area of the signals from the cross-linker to the total integrated area of the signals from the polymer backbone. For a quantitative analysis, it is essential to ensure that the ^{13}C CP/MAS experiment is performed under conditions that provide a uniform cross-polarization efficiency for all carbon types. This can be verified by performing a variable contact time experiment.

The degree of cross-linking can be calculated using the following formula:

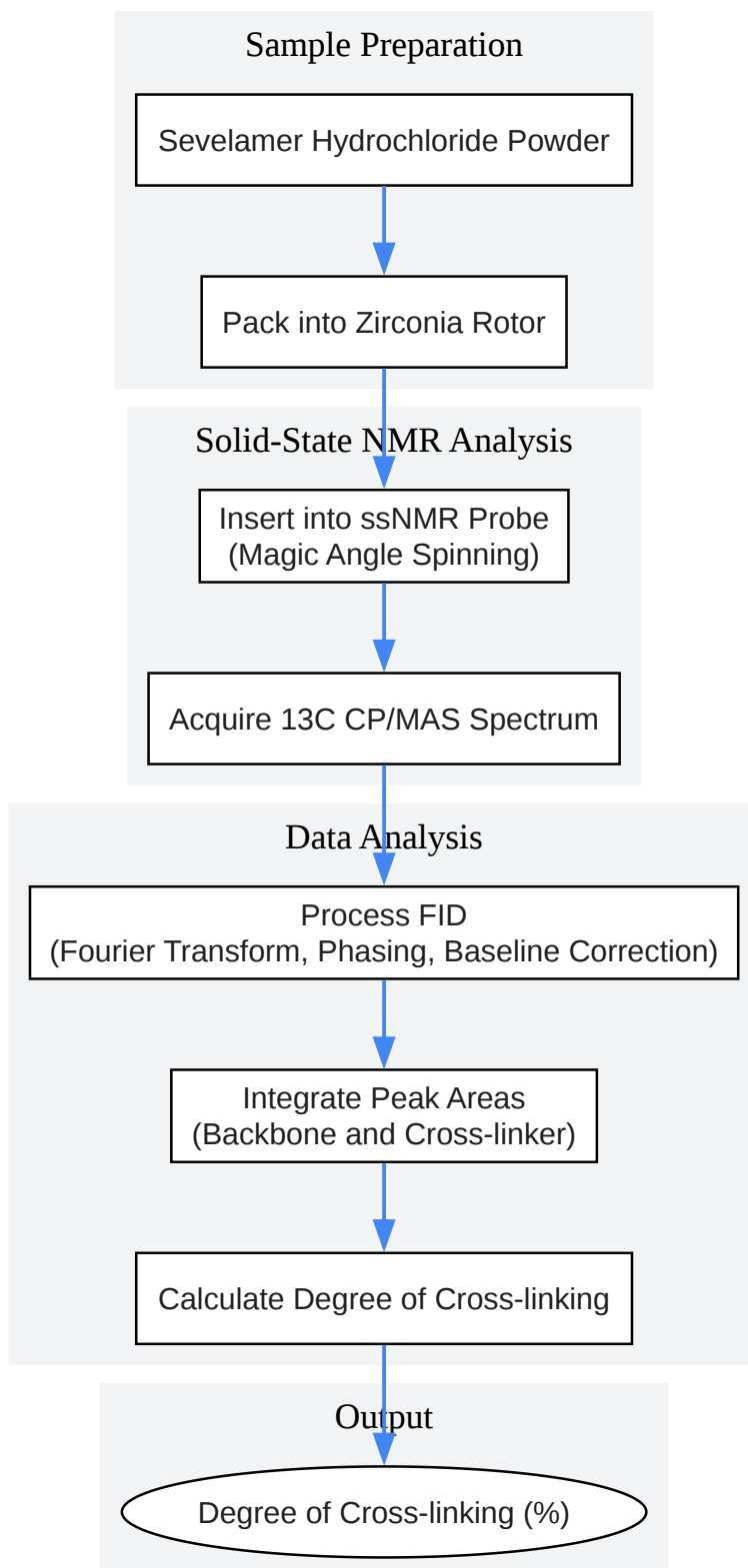
$$\text{Degree of Cross-linking (\%)} = \left[\frac{\text{Area of Cross-linker Peaks}}{\text{Area of Polymer Backbone Peaks} + \text{Area of Cross-linker Peaks}} \right] \times 100$$

Where:

- **Area of Cross-linker Peaks:** The integrated area of the resonances corresponding to the carbon atoms of the epichlorohydrin cross-linker (e.g., ~50-55 ppm and ~70-75 ppm regions).
- **Area of Polymer Backbone Peaks:** The integrated area of the resonances corresponding to the carbon atoms of the poly(allylamine) backbone (e.g., ~30-35 ppm and ~40-45 ppm regions).

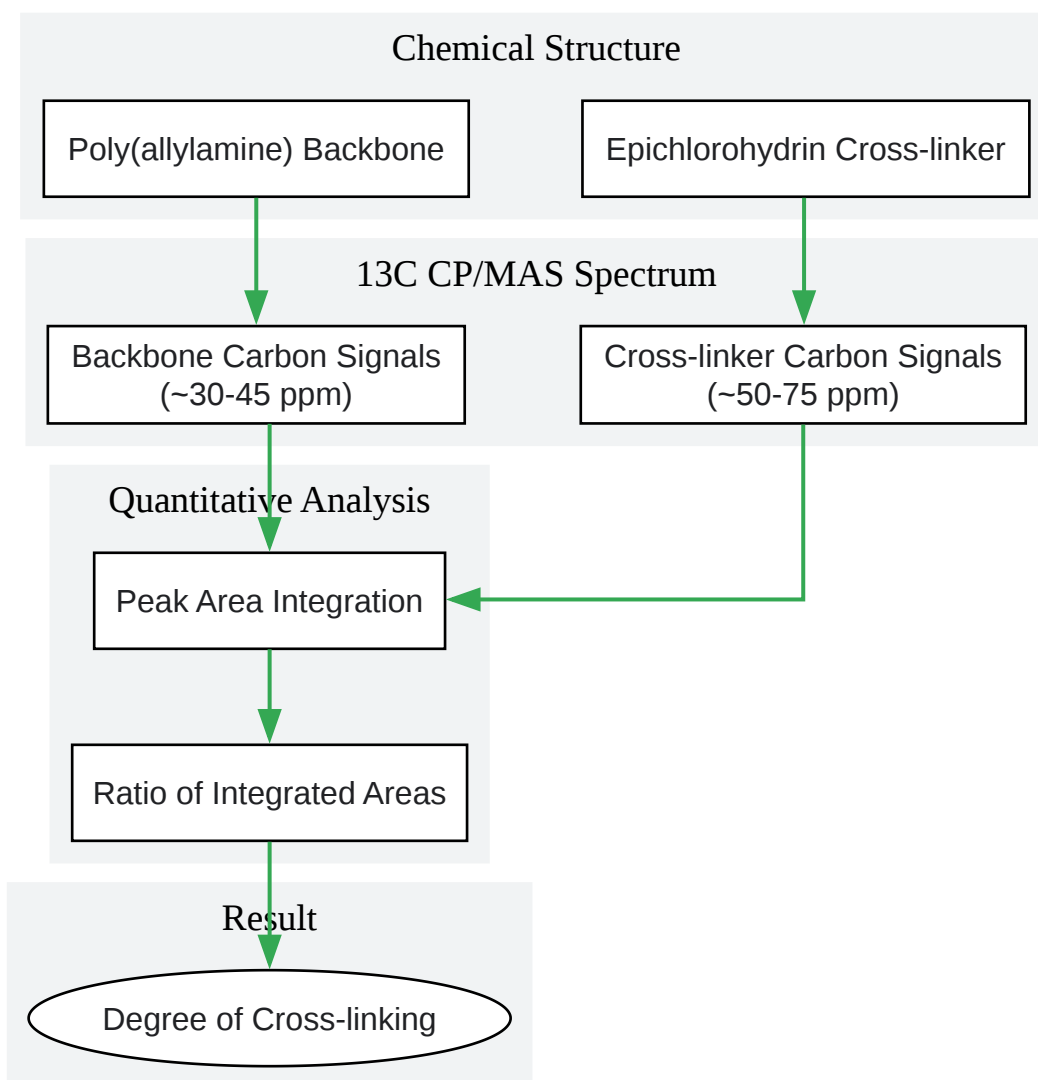
For commercially available **sevelamer hydrochloride** (Renagel®), the degree of cross-linking has been reported to be in the range of 10% to 19%.[\[7\]](#)[\[8\]](#)

Visualizations



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Caption: Experimental workflow for **sevelamer hydrochloride** characterization.



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Caption: Relationship between structure, spectrum, and cross-linking calculation.

Conclusion

Solid-state NMR spectroscopy, specifically the ¹³C CP/MAS technique, provides a robust and reliable method for the characterization of **sevelamer hydrochloride**. By following the detailed protocol and data analysis workflow presented in this application note, researchers can accurately determine the degree of cross-linking, a critical quality attribute for this polymeric

drug substance. This method is essential for ensuring product consistency and for regulatory compliance in the pharmaceutical industry.

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